![molecular formula C9H7ClN2O B1455709 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole CAS No. 1249972-62-0](/img/structure/B1455709.png)
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole
Overview
Description
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chlorophenylmethyl group
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact mechanism of action can vary depending on the specific structure and functional groups of the oxadiazole compound.
Environmental Factors
The stability and efficacy of “5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole” could be influenced by various environmental factors. For instance, its stability could be affected by factors like temperature, pH, and presence of other chemicals . Its efficacy could be influenced by the specific biological environment it is introduced to, such as the pH of the body’s tissues, the presence of specific enzymes, and the compound’s ability to cross cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of chlorobenzyl chloride with amidoxime under basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is being investigated as a potential lead compound for the development of new drugs.
Agriculture: Derivatives of 1,2,4-oxadiazole have shown promising activity against plant pathogens and pests, making them potential candidates for use as agrochemicals.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as conducting polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound without the chlorophenylmethyl substitution.
5-Phenyl-1,2,4-oxadiazole: A similar compound with a phenyl group instead of a chlorophenylmethyl group.
5-Methyl-1,2,4-oxadiazole: A derivative with a methyl group at the 5-position.
Uniqueness
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of the chlorophenylmethyl group, which can enhance its biological activity and chemical reactivity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
5-[chloro(phenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJCVZWWMDDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
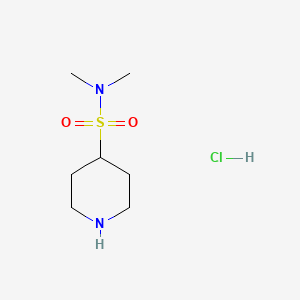
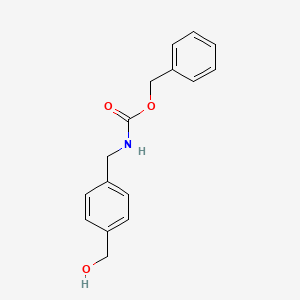

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
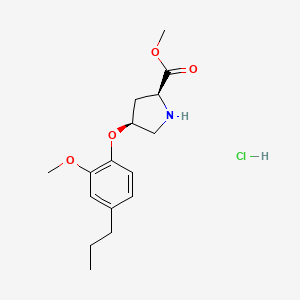
![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)
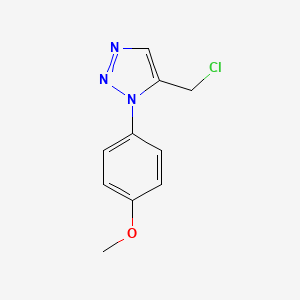
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)
![5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B1455647.png)
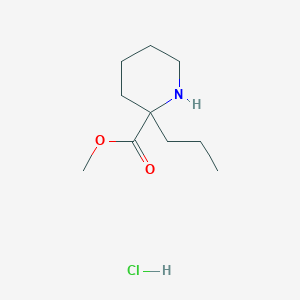
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
